2',3'-Dithiouridine

Übersicht

Beschreibung

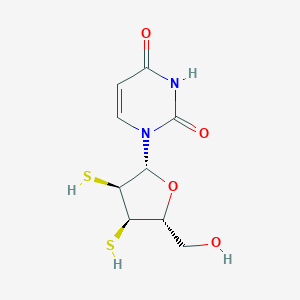

2’,3’-Dithiouridine is a modified nucleoside derived from uridine, where the hydroxyl groups at the 2’ and 3’ positions are replaced by thiol groups. This compound has a molecular formula of C9H12N2O4S2 and a molecular weight of 276.33 g/mol

Vorbereitungsmethoden

The synthesis of 2’,3’-Dithiouridine typically starts from uridine. One common method involves the reaction of uridine with thiolating agents under specific conditions. For example, the synthesis can be carried out using pyrrole and acetic acid at 75°C for 2 hours . Another method involves the use of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine as an intermediate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2’,3’-Dithiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of 2’,3’-Dithiouridine can lead to the formation of disulfide bonds, while reduction can yield the corresponding thiol derivatives .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Broad-Spectrum Antiviral Activity

2',3'-Dithiouridine has been identified as a promising broad-spectrum antiviral agent, particularly against positive-sense single-stranded RNA viruses. Research has demonstrated its efficacy against several viruses, including:

- SARS-CoV-2 : In vitro studies indicated that s2U effectively inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp) .

- Dengue Virus (DENV) : s2U exhibited significant antiviral activity against DENV serotype 2, showing potential for therapeutic use in dengue infections .

- Other Flaviviruses : The compound has also shown activity against Zika virus and West Nile virus, indicating its broad-spectrum antiviral capabilities .

Mechanism of Action

The mechanism by which s2U exerts its antiviral effects involves the incorporation of the compound into viral RNA, leading to chain termination during replication. This action disrupts the normal function of viral RdRp, effectively halting viral proliferation .

Molecular Biology Applications

Stabilization of RNA Structures

Research indicates that the incorporation of this compound into RNA sequences enhances their structural stability. For instance:

- tRNA Interactions : The presence of s2U at the wobble position (position 34) in tRNA is crucial for maintaining proper codon-anticodon interactions, thereby facilitating accurate protein synthesis .

- Nucleic Acid Probes : The modified nucleoside improves hybridization specificity in RNA probes used for gene silencing and antisense therapies. Substituting uridine with s2U enhances binding affinity and selectivity for target RNA sequences .

Medicinal Chemistry Applications

Antitumor Properties

Emerging studies suggest that s2U may possess antitumor properties. Its ability to inhibit DNA synthesis can be leveraged in developing new therapeutic agents targeting various malignancies:

- Lymphoid Malignancies : Preliminary investigations have shown that s2U can induce apoptosis in cancer cells by disrupting DNA replication processes .

- Combination Therapies : Research is ongoing to explore the synergistic effects of s2U when used in combination with other anticancer agents .

Chemical Synthesis and Derivatives

The synthesis of this compound and its derivatives is crucial for exploring its applications further. Various synthetic routes have been developed to produce this compound efficiently, allowing for modifications that enhance its biological activity:

| Derivative | Synthesis Method | Application |

|---|---|---|

| LNA-2-thiouridine | Phosphoramidite synthesis | Improved binding in antisense therapeutics |

| Geranyl-2-thiouridine | Chemical modification with geranyl groups | Potential use in targeted RNA therapies |

Case Studies

- Antiviral Efficacy Against SARS-CoV-2

- Impact on tRNA Functionality

Wirkmechanismus

The mechanism of action of 2’,3’-Dithiouridine involves its incorporation into RNA, where it can affect RNA stability and function. The thiol groups in 2’,3’-Dithiouridine can form disulfide bonds, which can influence the secondary and tertiary structures of RNA. This can affect the binding of RNA to proteins and other molecules, thereby modulating various biological processes . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with RNA-dependent RNA polymerase and other enzymes involved in RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

2’,3’-Dithiouridine is similar to other thiolated nucleosides, such as 2-thiouridine and 4-thiouridine. it is unique in that it has thiol groups at both the 2’ and 3’ positions, which gives it distinct chemical and biological properties. For example, 2-thiouridine has been shown to have broad-spectrum antiviral activity, while 4-thiouridine is known for its photoreactivity . The presence of two thiol groups in 2’,3’-Dithiouridine allows for the formation of more complex disulfide bonds, which can have significant implications for its function and applications .

Biologische Aktivität

2',3'-Dithiouridine (also referred to as s2U) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and RNA modification. This compound is a sulfur-containing analog of uridine, which is integral to various biological processes, including RNA synthesis and function. Understanding its biological activity is crucial for elucidating its role in both natural and therapeutic contexts.

Chemical Structure and Synthesis

The chemical structure of this compound features a ribose sugar backbone with thiol groups at the 2' and 3' positions. The synthesis of this nucleoside can be achieved through various methods, including the coupling of modified uracil derivatives with ribofuranose sugars. One effective method utilizes phosphoramidite chemistry, allowing for high-yield synthesis and incorporation into oligonucleotides for further study .

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Phosphoramidite Chemistry | >95 | High specificity and yield; suitable for oligonucleotide synthesis |

| Photochemical Reduction | Variable | Utilizes light; may require specific conditions |

| Chemical Coupling | Moderate | Simpler but may yield lower purity |

Antiviral Properties

Recent studies have identified this compound as a broad-spectrum antiviral agent . It exhibits significant activity against various positive-sense single-stranded RNA viruses, including those responsible for common viral infections. The mechanism of action appears to involve interference with viral RNA replication processes, making it a candidate for therapeutic development against viral diseases .

RNA Modification and Stability

This compound plays a critical role in stabilizing RNA structures. Research indicates that its incorporation into tRNA enhances codon-anticodon interactions, thereby improving translational fidelity. This modification stabilizes the A-form helical conformation typical of tRNA, which is essential for proper protein synthesis .

Table 2: Effects of this compound on RNA Structure

| Parameter | Effect |

|---|---|

| Codon-Anticodon Fidelity | Improved due to enhanced base pairing |

| Thermal Stability | Increased stability under high temperatures |

| Structural Conformation | Stabilizes A-form helical structure |

Case Study 1: Antiviral Efficacy Against Influenza Virus

A study conducted by researchers demonstrated that this compound effectively inhibited the replication of influenza viruses in vitro. The compound was shown to reduce viral titers significantly, suggesting its potential as a therapeutic agent in treating influenza infections.

Case Study 2: Impact on tRNA Functionality

Another investigation focused on the incorporation of this compound into tRNA molecules. The results indicated that this modification led to increased stability and functionality of tRNAs under stress conditions, such as elevated temperatures or oxidative environments. This finding underscores the potential evolutionary advantages conferred by such modifications in extremophiles.

Eigenschaften

IUPAC Name |

1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis(sulfanyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S2/c12-3-4-6(16)7(17)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12,16-17H,3H2,(H,10,13,14)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDWTZSNVOKYLT-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570934 | |

| Record name | 2',3'-Dithiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156592-92-6 | |

| Record name | 2',3'-Dithiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.